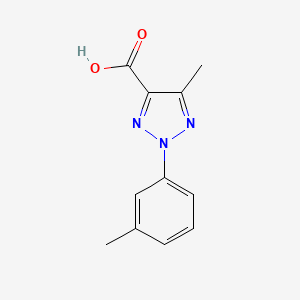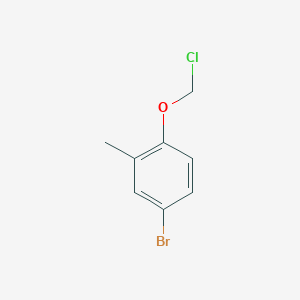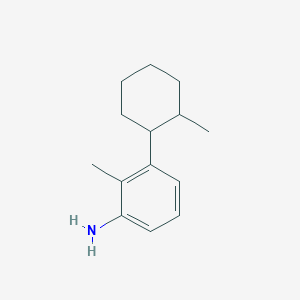![molecular formula C6H13NO2 B13222663 4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
4-[(2-Hydroxyethyl)amino]butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Hydroxyethyl)amino]butan-2-one is an organic compound with the molecular formula C6H13NO2 It is a secondary amine and a ketone, characterized by the presence of both a hydroxyl group and an amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Hydroxyethyl)amino]butan-2-one typically involves the reaction of 2-aminoethanol with 2-butanone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are closely monitored to maintain consistency and quality of the final product.
化学反应分析
Types of Reactions: 4-[(2-Hydroxyethyl)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-[(2-Hydroxyethyl)amino]butanoic acid.
Reduction: Formation of 4-[(2-Hydroxyethyl)amino]butan-2-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
4-[(2-Hydroxyethyl)amino]butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-[(2-Hydroxyethyl)amino]butan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
相似化合物的比较
4-[(2-Hydroxyethyl)amino]-1-butanol: Similar structure but with a hydroxyl group instead of a ketone.
4-Hydroxy-2-butanone: Lacks the amino group, making it less versatile in certain reactions.
2-Hydroxyethyl methyl ketone: Similar functional groups but different carbon chain length.
Uniqueness: 4-[(2-Hydroxyethyl)amino]butan-2-one is unique due to the presence of both a hydroxyl and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
4-(2-hydroxyethylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-6(9)2-3-7-4-5-8/h7-8H,2-5H2,1H3 |
InChI 键 |
FGCMRGLYSKZGIB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)

![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
![5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13222592.png)
![3-[3-(2-Aminoethyl)phenyl]-N-methylaniline](/img/structure/B13222605.png)
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13222616.png)

![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)
![2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13222635.png)
![5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13222639.png)

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13222657.png)


